molecular formula C14H13N3O3 B2883137 (2-Amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 924858-89-9

(2-Amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No.: B2883137
CAS No.: 924858-89-9
M. Wt: 271.276
InChI Key: NSXNGUOTAGYPND-UHFFFAOYSA-N
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Description

The compound "(2-Amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone" features a bicyclic pyrroloimidazole core fused with a benzo[d][1,3]dioxol-5-yl (piperonyl) group via a methanone bridge.

Properties

IUPAC Name

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c15-14-12(17-5-1-2-11(17)16-14)13(18)8-3-4-9-10(6-8)20-7-19-9/h3-4,6H,1-2,5,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXNGUOTAGYPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=C(N2C1)C(=O)C3=CC4=C(C=C3)OCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Cyclization

Azido carbonyl precursors undergo reductive cyclization with trimethylsilyl iodide (TMSI) to form diazepine intermediates, which are further functionalized.

Iodine-Catalyzed sp³ C–H Activation

I₂/DMSO-mediated cross-dehydrogenative coupling between aryl ethanones and amines constructs the pyrroloimidazole skeleton in one pot.

Challenges and Optimization

  • Regioselectivity : Competing acylation at the 5-position is mitigated by steric hindrance from the dihydro ring.
  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
  • Stability : The amino group requires protection (e.g., acetylation) during acylation to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in synthetic applications .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic development .

Medicine

Medically, the compound is investigated for its potential use in treating various diseases. Its ability to interact with specific biological targets makes it a promising lead compound in drug development .

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of (2-Amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structure Variations

  • Target Compound: Contains a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core with a 2-amino group and a benzo[d][1,3]dioxol-5-yl methanone substituent.
  • Hexahydro-pyrrolo[3,4-c]pyrrole Derivatives (): Feature a hexahydropyrrolopyrrole core with a benzotriazole carbonyl group and a 3,5-dichlorobenzyl ester. These compounds exhibit Autotaxin (ATX) inhibition activity, with IC₅₀ values inferred from fluorogenic assays .

Substituent Effects

  • Benzo[d][1,3]dioxol vs. Benzotriazole : The target’s benzo[d][1,3]dioxol group is less polar than the benzotriazole moiety in , which may reduce solubility but improve lipid membrane penetration.
  • Amino vs. Ester Groups: The 2-amino group in the target compound increases basicity and solubility in acidic environments, whereas ester-containing derivatives (e.g., ) show lower solubility due to hydrophobic character .

Key Findings:

  • Antimicrobial Activity : Quaternary salts (e.g., 1-benzyl-3-phenyl derivatives) exhibit enhanced activity against Gram-positive bacteria, likely due to increased solubility and electrostatic interactions with microbial membranes .

Physicochemical Properties

Solubility

  • Target Compound: Predicted moderate solubility due to the balance between the hydrophilic amino group and lipophilic benzo[d][1,3]dioxol moiety.
  • Benzotriazole Derivative () : Low solubility (HT-Solubility assay: <10 µM at pH 6.5) attributed to the hydrophobic dichlorobenzyl ester .

Stability

  • The benzo[d][1,3]dioxol group in the target compound may confer metabolic stability compared to ester-containing analogues, which are prone to hydrolysis .

Biological Activity

The compound (2-Amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a complex organic molecule featuring a fused imidazole ring system and a benzo[d][1,3]dioxole moiety. Its unique structure suggests potential biological activities that warrant investigation. This article summarizes the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

  • IUPAC Name: this compound
  • Molecular Formula: C14H13N3O3
  • Molecular Weight: 257.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor or modulator of certain enzymes or receptors involved in various biochemical pathways. The exact molecular targets are still under investigation but may include:

  • Enzymes involved in cancer progression.
  • Receptors associated with neurodegenerative diseases.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

Activity TypeDescription
Anticancer Compounds in the pyrrolo[1,2-a]imidazole family have shown potential as anticancer agents by inducing apoptosis in cancer cells.
Antiviral Some derivatives have been identified as inhibitors of HIV reverse transcriptase.
Anti-inflammatory Certain analogs demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
CNS Activity Compounds exhibit central nervous system activity, potentially affecting pain perception and mood regulation.

Case Studies and Research Findings

  • Anticancer Activity : A study on pyrrolo[1,2-a]imidazoles demonstrated their ability to induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins .
  • HIV Inhibition : Research has shown that similar compounds can act as non-nucleoside inhibitors of HIV reverse transcriptase, effectively blocking viral replication . This highlights the potential for developing antiviral therapies based on this scaffold.
  • Neuroprotective Effects : Investigations into the neuroprotective properties of pyrrolo[1,2-a]imidazoles suggest that they may reduce neuronal apoptosis and inflammation in models of neurodegenerative diseases .

Summary of Findings

The biological activity of This compound reflects its potential as a versatile therapeutic agent. Its mechanisms of action are diverse and involve interactions with critical biological pathways linked to cancer and viral infections.

Q & A

Q. Q: What are the established synthetic routes for preparing (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone?

A: The compound is synthesized via condensation reactions between pyrroloimidazole precursors and benzodioxole derivatives. For example:

  • Step 1: React 5-methoxy-3,4-dihydro-2H-pyrrole with 2-amino-1-arylethanones under reflux conditions in ethyl acetate to form the pyrroloimidazole core .
  • Step 2: Couple the amino-pyrroloimidazole intermediate with a benzo[d][1,3]dioxol-5-ylmethanone group using Suzuki-Miyaura cross-coupling or nucleophilic substitution. Solvent choice (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄) are critical for yield optimization .

Key Considerations:

  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
  • Characterization by ¹H/¹³C NMR to confirm regioselectivity and functional group integrity .

Structural Confirmation Techniques

Q. Q: How can researchers validate the molecular structure of this compound?

A:

  • X-ray Crystallography: Use programs like Mercury (Cambridge Crystallographic Data Centre) to analyze crystal packing and hydrogen-bonding interactions. For example, monoclinic symmetry (space group P2₁/n) is common for pyrroloimidazole derivatives .
  • Spectroscopy:
    • ¹H NMR: Look for aromatic proton signals (δ 6.8–7.2 ppm for benzodioxole) and pyrrolidine NH₂ protons (δ 2.5–3.5 ppm) .
    • MS (ESI+): Confirm molecular ion peaks (e.g., m/z 327.3 for [M+H]⁺) .

Q. Table 1: Key Spectral Benchmarks

TechniqueExpected SignalsReference
¹H NMRδ 6.85 (d, J = 8.2 Hz, benzodioxole protons)
¹³C NMRδ 148.2 (C=O), δ 101.5 (benzodioxole CH₂O₂)
FT-IR1670 cm⁻¹ (C=O stretch)

Advanced Experimental Design

Q. Q: How can reaction conditions be optimized to improve yield for derivatives of this compound?

A:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility. For example, DMF increases reaction rates but may require lower temperatures to avoid side products .
  • Catalyst Selection: Compare Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for cross-coupling steps. Pd(OAc)₂ often provides higher yields (~75%) in Suzuki reactions .
  • Temperature Control: Reflux conditions (80–100°C) are typical, but microwave-assisted synthesis can reduce time (30 mins vs. 12 hrs) .

Data Contradiction Resolution:
If yields vary between studies (e.g., 60% vs. 85%), analyze by HPLC to detect unreacted starting materials or byproducts. Adjust stoichiometry (1.2:1 aryl halide:boronic acid) and degas solvents to minimize oxidation .

Biological Activity Profiling

Q. Q: What methodologies are used to assess the antibacterial/antifungal activity of this compound?

A:

  • In Vitro Assays:
    • MIC Determination: Use broth microdilution (CLSI guidelines) against S. aureus (Gram+) and C. albicans (fungal). Prepare stock solutions in DMSO (<1% v/v) to avoid solvent toxicity .
    • Time-Kill Studies: Monitor log-phase growth reduction over 24 hrs.
  • Structure-Activity Relationship (SAR):
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the benzodioxole ring to enhance activity .

Q. Table 2: Example MIC Values

Derivative SubstituentMIC (μg/mL) S. aureusMIC (μg/mL) C. albicans
-H (Parent compound)3264
-NO₂816
-Br1632

Advanced Data Analysis

Q. Q: How can computational tools resolve discrepancies in crystallographic vs. spectroscopic data?

A:

  • Density Functional Theory (DFT): Calculate optimized geometries (e.g., using B3LYP/6-31G*) and compare with X-ray data. For example, bond length deviations >0.05 Å may indicate conformational flexibility .
  • Mercury CSD: Overlay experimental and simulated powder XRD patterns to identify polymorphs. Use the "Packing Similarity" module to detect crystal packing variations .

Case Study:
If NMR suggests planar benzodioxole, but XRD shows slight torsion, DFT can model the energy barrier for rotation (<5 kcal/mol indicates dynamic behavior) .

Stability and Degradation Studies

Q. Q: What protocols assess hydrolytic stability of the benzodioxole moiety?

A:

  • Forced Degradation: Expose the compound to pH 1–13 buffers (37°C, 24 hrs). Monitor by HPLC for cleavage of the methylenedioxy group (retention time shift).
  • LC-MS Identification: Detect degradation products (e.g., catechol derivatives via m/z 123.1) .

Key Finding:
The benzodioxole ring is stable under neutral conditions but hydrolyzes at pH >10, requiring formulation at pH 6–8 for long-term storage .

Methodological Challenges in Scale-Up

Q. Q: What are critical barriers in scaling synthesis from mg to gram quantities?

A:

  • Purification Bottlenecks: Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective scale-up .
  • Exothermic Reactions: Use jacketed reactors with controlled cooling during alkylation steps to prevent runaway reactions .

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